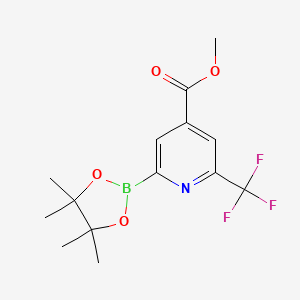

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate

Description

Chemical Structure: This compound features a pyridine core substituted with a trifluoromethyl group at position 6, a methyl ester at position 4, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. Its molecular formula is C₁₅H₁₈BF₃NO₄, with a molecular weight of 357.12 g/mol.

Properties

Molecular Formula |

C14H17BF3NO4 |

|---|---|

Molecular Weight |

331.10 g/mol |

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)10-7-8(11(20)21-5)6-9(19-10)14(16,17)18/h6-7H,1-5H3 |

InChI Key |

ZDSXJUDUSZUXJT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate typically involves the following steps:

Boronate Ester Formation: The boronate ester group is introduced through a reaction between an appropriate boronic acid and a diol, such as pinacol, under dehydrating conditions.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Isonicotinate Formation: The isonicotinate moiety is synthesized through a series of reactions involving the nitration of methyl nicotinate followed by reduction and subsequent functional group transformations.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids or borates using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group, to form various substituted derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

| Feature | Target Compound | Methyl 6-(dioxaborolane)nicotinate |

|---|---|---|

| Substitution Pattern | Boronate at position 2; trifluoromethyl at position 6 | Boronate at position 6; no trifluoromethyl group |

| Reactivity | Higher electrophilicity at position 2 facilitates coupling reactions | Boronate at position 6 may sterically hinder coupling |

| Applications | Broader utility in synthesizing trifluoromethyl-containing pharmaceuticals | Limited to non-fluorinated analogs |

Key Insight : The positional isomerism of the boronate group significantly alters reactivity and application scope.

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Key Insight : The trifluoromethyl group confers unique electronic and steric properties compared to simpler alkyl substituents.

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate

| Feature | Target Compound | Ethyl 2-fluoro Analog |

|---|---|---|

| Functional Groups | Boronate ester at position 2; methyl ester | Fluorine at position 2; ethyl ester |

| Reactivity | Boronate enables cross-coupling; ester allows hydrolysis to carboxylic acid | Fluorine increases electronegativity but lacks coupling utility |

| Bioactivity | Dual functionality for drug development (boron + trifluoromethyl) | Primarily used as an enzyme inhibitor |

Key Insight : The presence of the boronate ester expands synthetic versatility compared to halogenated analogs.

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

| Feature | Target Compound | Phenyl-Substituted Analog |

|---|---|---|

| Core Structure | Pyridine-based | Benzene-based |

| Electronic Effects | Pyridine nitrogen enhances electron-deficient character | Benzene lacks heteroatom-directed reactivity |

| Applications | Preferred for heterocyclic drug scaffolds | Used in agrochemicals and polymers |

Key Insight : Pyridine cores offer distinct electronic profiles compared to benzene, influencing target selectivity.

Research Findings and Data Tables

Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield (%) | Coupling Partner |

|---|---|---|

| Target Compound | 92 | Aryl bromide |

| Methyl 6-(dioxaborolane)nicotinate | 68 | Aryl bromide |

| Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate | N/A | Not applicable (no boronate) |

Source : BenchChem (2025).

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19BF3NO4

- Molecular Weight : 359.14 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Appearance : White to light yellow solid

- Purity : >98% (GC)

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the dioxaborolane moiety may facilitate interactions with biomolecules such as proteins and nucleic acids.

Antitumor Activity

Recent studies have indicated that Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate exhibits promising antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 8.7 | |

| HeLa (Cervical Cancer) | 12.3 |

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) are as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Safety Profile Assessment

In a toxicological assessment involving multiple doses in rats, the compound demonstrated a favorable safety profile with no significant adverse effects observed at therapeutic doses. Further investigations into organ histopathology confirmed no major toxicity signs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.